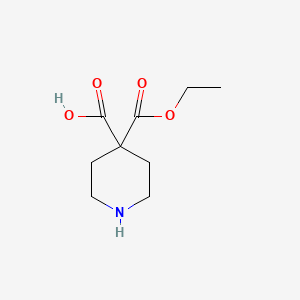
4-Ethoxycarbonylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethoxycarbonyl)piperidine-4-carboxylic acid typically involves the esterification of piperidine-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of 4-(ethoxycarbonyl)piperidine-4-carboxylic acid may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
4-(Ethoxycarbonyl)piperidine-4-carboxylic acid has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(ethoxycarbonyl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound often acts by binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl isonipecotate: Similar in structure but with different functional groups.
Piperidine-4-carboxylic acid ethyl ester: Another ester derivative of piperidine.
Ethyl 1-benzylpiperidine-4-carboxylate: Contains a benzyl group, making it more hydrophobic.
Uniqueness
4-(Ethoxycarbonyl)piperidine-4-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C9H15NO4 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
4-ethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-2-14-8(13)9(7(11)12)3-5-10-6-4-9/h10H,2-6H2,1H3,(H,11,12) |
Clave InChI |
ZEAUFJCWFOZCLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCNCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


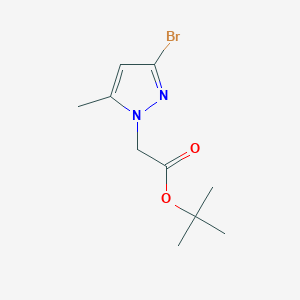
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)

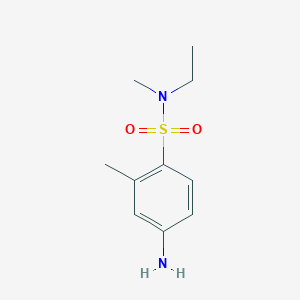
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)

![[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13539691.png)

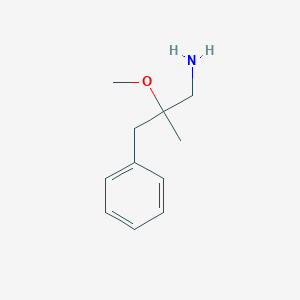
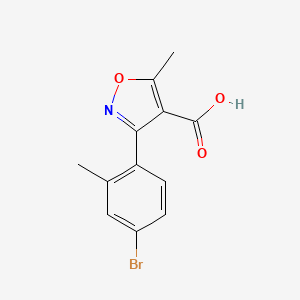

![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)

![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
